molecular formula C21H26N2O4S B2623734 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922077-16-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2623734
CAS No.: 922077-16-5
M. Wt: 402.51
InChI Key: HCAUJBPODVILLH-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound featuring a benzo[b][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[b][1,4]oxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and an appropriate carboxylic acid derivative, cyclization can be induced using reagents like polyphosphoric acid or phosphorus oxychloride.

    Introduction of the Sulfonamide Group: The sulfonamide moiety can be introduced by reacting the intermediate benzo[b][1,4]oxazepine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Final Modifications: The ethyl and dimethyl groups are typically introduced through alkylation reactions using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]oxazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s potential interactions with various biomolecules make it a candidate for drug development. It may exhibit activity against certain enzymes or receptors, providing a basis for therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties

Industry

Industrially, the compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its stable and versatile structure.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The benzo[b][1,4]oxazepine core might interact with hydrophobic pockets in proteins, while the sulfonamide group could form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-benzenesulfonamide: Lacks the additional methyl groups on the benzene ring.

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide: Has only one methyl group on the benzene ring.

Uniqueness

The presence of multiple methyl groups on the benzene ring in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide may enhance its lipophilicity and potentially its ability to cross cell membranes, making it more effective in certain biological contexts compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-6-23-18-12-16(8-10-19(18)27-13-21(4,5)20(23)24)22-28(25,26)17-9-7-14(2)15(3)11-17/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAUJBPODVILLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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